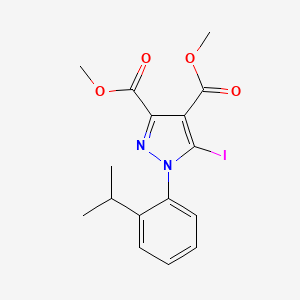
4-(4-(Benzyloxy)-2-methylbenzoyl)-5-(4-bromophenyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-(Benzyloxy)-2-méthylbenzoyl)-5-(4-bromophényl)-1-(2-(diéthylamino)éthyl)-3-hydroxy-1H-pyrrol-2(5H)-one est un composé organique complexe ayant des applications potentielles dans divers domaines de la recherche scientifique. Ce composé présente une structure unique qui comprend un groupe benzyloxy, un groupe bromophényle et un noyau de pyrrolone, ce qui en fait un sujet intéressant pour les études chimiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 4-(4-(Benzyloxy)-2-méthylbenzoyl)-5-(4-bromophényl)-1-(2-(diéthylamino)éthyl)-3-hydroxy-1H-pyrrol-2(5H)-one implique généralement plusieurs étapes, y compris la formation de composés intermédiaires. Le processus peut commencer par la préparation des intermédiaires benzyloxy et bromophényle, suivis de leur couplage avec le noyau de pyrrolone dans des conditions de réaction spécifiques. Les réactifs couramment utilisés dans ces réactions comprennent le brome, l'alcool benzylique et divers catalyseurs pour faciliter les réactions de couplage.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour assurer un rendement et une pureté élevés. Des techniques telles que les réacteurs à écoulement continu et les systèmes de synthèse automatisés peuvent être utilisées pour rationaliser le processus de production.
Analyse Des Réactions Chimiques
Types de réactions
4-(4-(Benzyloxy)-2-méthylbenzoyl)-5-(4-bromophényl)-1-(2-(diéthylamino)éthyl)-3-hydroxy-1H-pyrrol-2(5H)-one peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des oxydes correspondants.
Réduction : Les réactions de réduction peuvent conduire à la formation de dérivés réduits.
Substitution : Le groupe bromophényle peut participer à des réactions de substitution, conduisant à la formation de nouveaux composés.
Réactifs et conditions courants
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et des nucléophiles pour les réactions de substitution. Les conditions de réaction telles que la température, le solvant et le pH sont soigneusement contrôlées pour obtenir les résultats souhaités.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des oxydes, tandis que les réactions de substitution peuvent produire une variété de dérivés substitués.
Applications de la recherche scientifique
4-(4-(Benzyloxy)-2-méthylbenzoyl)-5-(4-bromophényl)-1-(2-(diéthylamino)éthyl)-3-hydroxy-1H-pyrrol-2(5H)-one a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : Investigué pour ses propriétés thérapeutiques potentielles et comme composé de tête pour le développement de médicaments.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de 4-(4-(Benzyloxy)-2-méthylbenzoyl)-5-(4-bromophényl)-1-(2-(diéthylamino)éthyl)-3-hydroxy-1H-pyrrol-2(5H)-one implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, modulant leur activité et conduisant à divers effets biologiques. Des études détaillées sont nécessaires pour élucider les cibles moléculaires et les voies exactes impliquées.
Applications De Recherche Scientifique
4-(4-(Benzyloxy)-2-methylbenzoyl)-5-(4-bromophenyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(4-(Benzyloxy)-2-methylbenzoyl)-5-(4-bromophenyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-(4-Bromophényl)-1-(2-(diéthylamino)éthyl)-3-hydroxy-1H-pyrrol-2(5H)-one
- 4-(Benzyloxy)-2-méthylbenzoyl)-5-(4-bromophényl)-1-(2-(diéthylamino)éthyl)-3-hydroxy-1H-pyrrol-2(5H)-one
Unicité
4-(4-(Benzyloxy)-2-méthylbenzoyl)-5-(4-bromophényl)-1-(2-(diéthylamino)éthyl)-3-hydroxy-1H-pyrrol-2(5H)-one se distingue par sa combinaison unique de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes. Sa structure permet des modifications chimiques diverses, ce qui en fait un composé polyvalent pour diverses applications.
Propriétés
Numéro CAS |
488840-79-5 |
|---|---|
Formule moléculaire |
C31H33BrN2O4 |
Poids moléculaire |
577.5 g/mol |
Nom IUPAC |
(4E)-5-(4-bromophenyl)-1-[2-(diethylamino)ethyl]-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C31H33BrN2O4/c1-4-33(5-2)17-18-34-28(23-11-13-24(32)14-12-23)27(30(36)31(34)37)29(35)26-16-15-25(19-21(26)3)38-20-22-9-7-6-8-10-22/h6-16,19,28,35H,4-5,17-18,20H2,1-3H3/b29-27+ |
Clé InChI |
VVQKUKUPJKCYDM-ORIPQNMZSA-N |
SMILES isomérique |
CCN(CC)CCN1C(/C(=C(/C2=C(C=C(C=C2)OCC3=CC=CC=C3)C)\O)/C(=O)C1=O)C4=CC=C(C=C4)Br |
SMILES canonique |
CCN(CC)CCN1C(C(=C(C2=C(C=C(C=C2)OCC3=CC=CC=C3)C)O)C(=O)C1=O)C4=CC=C(C=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-{(E)-[4-(Benzyloxy)phenyl]methylidene}-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-YL}sulfanyl)acetohydrazide](/img/structure/B12028817.png)
![N-(4-methylphenyl)-6-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide](/img/structure/B12028824.png)
![(5E)-2-(4-ethoxyphenyl)-5-[(3-ethoxy-4-propoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one](/img/structure/B12028831.png)



![4-bromo-2-((E)-{[(4-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-methoxybenzoate](/img/structure/B12028870.png)
![((2E)-2-{[(anilinocarbonyl)oxy]imino}propyl)benzene](/img/structure/B12028879.png)
![2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B12028880.png)

![3-(4-bromophenyl)-2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12028897.png)

![7-(2-fluorophenyl)-6-(4-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12028911.png)
![2-[(1-Naphthylmethyl)sulfanyl]-5-[(4-nitrobenzyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B12028915.png)
